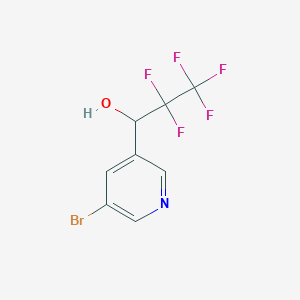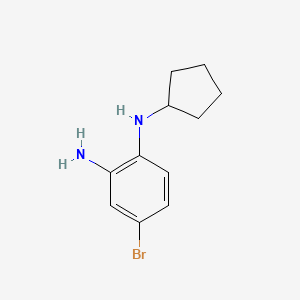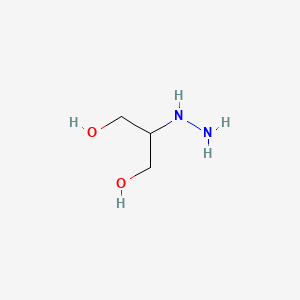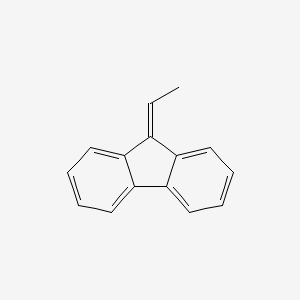
1-(5-Bromopyridin-3-yl)-2,2,3,3,3-pentafluoropropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-3-yl)-2,2,3,3,3-pentafluoropropan-1-ol is a chemical compound that features a bromopyridine moiety and a pentafluoropropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-3-yl)-2,2,3,3,3-pentafluoropropan-1-ol typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 5-bromopyridine. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Addition of Pentafluoropropanol: The brominated pyridine is then reacted with pentafluoropropanol under basic conditions to form the desired product. This step may involve the use of a base such as potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-3-yl)-2,2,3,3,3-pentafluoropropan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group in the pentafluoropropanol moiety can be oxidized to form a ketone or reduced to form an alkane.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can produce ketones or alkanes, respectively.
Scientific Research Applications
1-(5-Bromopyridin-3-yl)-2,2,3,3,3-pentafluoropropan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it suitable for the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Industrial Applications: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-yl)-2,2,3,3,3-pentafluoropropan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The bromopyridine moiety can interact with the active site of the enzyme, while the pentafluoropropanol group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-3-yl)methanamine: This compound features a similar bromopyridine moiety but with a methanamine group instead of a pentafluoropropanol group.
5-Bromopyridine-3-acetonitrile: Another similar compound with a bromopyridine moiety and an acetonitrile group.
Uniqueness
1-(5-Bromopyridin-3-yl)-2,2,3,3,3-pentafluoropropan-1-ol is unique due to the presence of the pentafluoropropanol group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, solubility, and binding affinity in various applications, making it a valuable building block in synthetic chemistry.
Properties
Molecular Formula |
C8H5BrF5NO |
|---|---|
Molecular Weight |
306.03 g/mol |
IUPAC Name |
1-(5-bromopyridin-3-yl)-2,2,3,3,3-pentafluoropropan-1-ol |
InChI |
InChI=1S/C8H5BrF5NO/c9-5-1-4(2-15-3-5)6(16)7(10,11)8(12,13)14/h1-3,6,16H |
InChI Key |
RPONGELDAQAWMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C(C(C(F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(Dimethylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12117984.png)

![2-(2-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12117993.png)

![5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B12118015.png)
![3-Acetyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B12118028.png)


![cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]](/img/structure/B12118064.png)


